N-[2-[[Cyano(cyclopropyl)methyl]amino]-2-oxoethyl]-3,4-difluorobenzamide
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Overview
Description
N-[2-[[Cyano(cyclopropyl)methyl]amino]-2-oxoethyl]-3,4-difluorobenzamide is a synthetic organic compound characterized by its unique chemical structure, which includes a cyano group, a cyclopropyl group, and a difluorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[[Cyano(cyclopropyl)methyl]amino]-2-oxoethyl]-3,4-difluorobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the cyclopropyl group: This can be achieved through enantioselective Michael Initiated Ring Closure (MIRC) reactions, which are known for their efficiency and enantioselectivity.
Introduction of the cyano group: This step often involves the use of cyanating agents under controlled conditions to ensure the selective formation of the cyano group.
Coupling with the difluorobenzamide moiety: The final step involves coupling the intermediate compounds with 3,4-difluorobenzamide using coupling reagents such as palladium catalysts in Suzuki–Miyaura coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost-effectiveness and yield. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-[2-[[Cyano(cyclopropyl)methyl]amino]-2-oxoethyl]-3,4-difluorobenzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and difluorobenzamide moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[2-[[Cyano(cyclopropyl)methyl]amino]-2-oxoethyl]-3,4-difluorobenzamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[2-[[Cyano(cyclopropyl)methyl]amino]-2-oxoethyl]-3,4-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and difluorobenzamide groups are key to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function.
Comparison with Similar Compounds
N-[2-[[Cyano(cyclopropyl)methyl]amino]-2-oxoethyl]-3,4-difluorobenzamide can be compared with other similar compounds, such as:
N-[2-[[Cyano(cyclopropyl)methyl]amino]-2-oxoethyl]-4-fluorobenzamide: Similar structure but with a single fluorine atom, which may affect its chemical reactivity and biological activity.
N-[2-[[Cyano(cyclopropyl)methyl]amino]-2-oxoethyl]-3,4-dichlorobenzamide: Contains chlorine atoms instead of fluorine, potentially altering its pharmacokinetic properties and toxicity profile.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-[[cyano(cyclopropyl)methyl]amino]-2-oxoethyl]-3,4-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2N3O2/c15-10-4-3-9(5-11(10)16)14(21)18-7-13(20)19-12(6-17)8-1-2-8/h3-5,8,12H,1-2,7H2,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTVMABTUABZILH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C#N)NC(=O)CNC(=O)C2=CC(=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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